molecular formula C₂₅H₂₇NO₉ B1140907 Amrubicinol CAS No. 186353-53-7

Amrubicinol

Katalognummer B1140907
CAS-Nummer: 186353-53-7
Molekulargewicht: 485.48
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group . It is the active metabolite of amrubicin in lung cancer patients . It has a role as a topoisomerase II inhibitor, an antineoplastic agent, and an apoptosis inducer .


Synthesis Analysis

Amrubicinol is synthesized from amrubicin . A fully-automated analytical method for the measurement of Amrubicin and Amrubicinol concentrations in human plasma using LC-MS/MS has been developed .


Molecular Structure Analysis

Amrubicinol has a molecular formula of C25H27NO9 . Its molecular weight is 485.5 g/mol . The IUPAC name is (7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione .

Wissenschaftliche Forschungsanwendungen

Oncology: Small Cell Lung Cancer (SCLC) Treatment

Amrubicinol, as an active metabolite of amrubicin, has shown promising results in the treatment of small cell lung cancer (SCLC). It functions as a topoisomerase II inhibitor, stabilizing DNA-topoisomerase II complexes and causing DNA damage that leads to cancer cell death . Studies have demonstrated its efficacy in both first-line and refractory settings, with a notable impact on improving patient outcomes .

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of amrubicinol is crucial for optimizing dosing regimens. Studies have characterized its metabolic profile, revealing that amrubicinol’s clearance rate is a significant determinant of its hematological toxicity, particularly neutropenia . This understanding aids in dose adjustments to minimize adverse effects while maintaining therapeutic efficacy.

Combination Chemotherapy

Amrubicinol is being investigated in combination with other chemotherapeutic agents like cisplatin. Clinical trials have explored this combination’s synergistic potential, aiming to enhance the overall response rate and survival outcomes in lung cancer patients previously treated with chemotherapy . The combination’s pharmacological interactions are a key research focus.

Non-Small Cell Lung Cancer (NSCLC)

Beyond SCLC, amrubicinol is also being studied for its therapeutic effects in non-small cell lung cancer (NSCLC). Research indicates that amrubicinol may offer a more potent antitumor effect and lower toxic effects on the heart, liver, and kidneys compared to other anthracyclines, which is significant given the cardiotoxicity associated with this drug class .

Clinical Trial Design and Methodology

Amrubicinol’s development involves rigorous clinical trial design to assess its safety and efficacy. Studies have focused on determining the maximum tolerated dose, dose-limiting toxicities, and safe doses for phase II testing. These trials are foundational for establishing amrubicinol’s role in cancer therapy and for regulatory approval processes .

Adverse Effects Management

Understanding and managing amrubicinol’s adverse effects are critical areas of research. While it shows almost no cardiotoxicity, common side effects include hematological toxicities like neutropenia and non-hematologic events such as anorexia, asthenia, and nausea . Research aims to develop strategies to mitigate these effects and improve patient quality of life during treatment.

Wirkmechanismus

Target of Action

Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .

Mode of Action

Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .

Biochemical Pathways

The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .

Pharmacokinetics

Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .

Result of Action

The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .

Action Environment

The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.

Zukünftige Richtungen

Amrubicinol therapy has shown promise for the treatment of small-cell lung cancer (SCLC), but challenges still remain. Future directions for Amrubicinol therapy include finding the best regimen and further study of combination regimens in patients of different ethnicities .

Eigenschaften

IUPAC Name

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGDISMODBEAN-OAIQOSRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46780387

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.